Estradiol Valerate EP Impurity H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

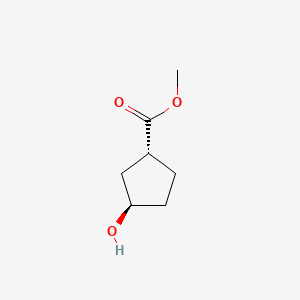

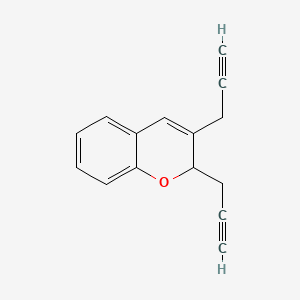

Estradiol Valerate EP Impurity H, also known as 3-Hydroxy-2-pentanoylestra-1,3,5 (10)-trien-17β-yl Pentanoate , is a derivative of Estradiol Valerate. Estradiol Valerate is a prodrug of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is used as a main component of hormonal contraceptive and as a hormone replacement therapy .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H40O4 . The exact structural details are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Chromatographic Analysis and Separation

Chromatographic techniques are pivotal in identifying and quantifying estradiol valerate and its impurities in biological and pharmaceutical samples. For example, Yehia et al. (2020) developed a chromatographic method for separating synthetic estrogen and progesterone, highlighting the potential for applying such methodologies to study Estradiol Valerate EP Impurity H. Their work emphasizes the importance of chromatography in ensuring the purity and quality of pharmaceuticals by identifying impurities like this compound (Yehia, Reham M. Arafa, S. Abbas, & S. Amer, 2020).

Impact on Cellular and Molecular Levels

Research on estradiol valerate and its analogs often explores their effects on cellular and molecular processes, providing insights that could be relevant to understanding the actions of impurities. Studies, such as those by Lai et al. (2002), examining the biotransformation and bioconcentration of steroid estrogens by microorganisms, shed light on the environmental fate and biological interactions of estradiol valerate, suggesting potential pathways and impacts of impurities like EP Impurity H (Lai, M. Scrimshaw, & J. Lester, 2002).

Hormonal Effects and Mechanisms

Investigations into the hormonal effects of estradiol valerate, such as those by Bernardi et al. (2002), provide foundational knowledge on how estradiol valerate and potentially its impurities interact with hormonal pathways. Understanding the mechanisms by which estradiol valerate influences hormonal balance and receptor activity can offer insights into the potential biological impacts of impurities, including EP Impurity H (Bernardi, M. Stomati, S. Luisi, M. Pieri, F. Labrie, & A. Riccardo Genazzani, 2002).

Analytical and Methodological Advances

Advancements in analytical techniques, as demonstrated by Ivanova, Tsvetkova, & Obreshkova (2020), in the determination of estradiol valerate in pharmaceuticals, underline the importance of accurate and sensitive methods for identifying and quantifying estradiol valerate and its impurities. Such methodologies are crucial for quality control and ensuring the safety of hormone therapies (Ivanova, D. Tsvetkova, & D. Obreshkova, 2020).

Mecanismo De Acción

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of this compound results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

Safety and Hazards

While specific safety and hazard information for Estradiol Valerate EP Impurity H is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEHQVRHZNOVQO-AZAHOBRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@H]4OC(=O)CCCC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421283-56-8 |

Source

|

| Record name | [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)